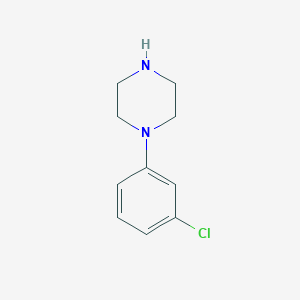

1-(3-Chlorophenyl)piperazine

概要

説明

M-クロロフェニルピペラジンは、フェニルピペラジン系に属する向精神薬です。1970年代後半に開発され、科学研究に使用されてきました。 さまざまな地域で「エクスタシー」として販売されている錠剤からも検出されています . M-クロロフェニルピペラジンは、精神刺激、不安誘発、幻覚作用で知られています .

作用機序

M-クロロフェニルピペラジンは、特に5-HT2C受容体を含むセロトニン受容体との相互作用を介して、主にその効果を発揮します . これらの受容体のアゴニストとして作用し、さまざまな生理学的および行動学的効果をもたらします。 この化合物の作用機序は、脳内のセロトニンレベルの調節に関与し、気分、不安、および他の神経機能に影響を与えます .

6. 類似の化合物との比較

M-クロロフェニルピペラジンは、次のような他のフェニルピペラジン系化合物と類似しています。

1-ベンジルピペラジン (BZP): 興奮作用で知られています。

1-(3-トリフルオロメチルフェニル)ピペラジン (TFMPP): MDMAの効果を模倣するために、しばしばBZPと組み合わせて使用されます。

1-(4-フルオロフェニル)ピペラジン (pFPP): 向精神作用のある別のフェニルピペラジンです.

独自性: M-クロロフェニルピペラジンは、セロトニン受容体との特異的な相互作用と、明確な精神刺激および幻覚作用によって、独特です。 他のフェニルピペラジンとは異なり、不快感と不安感を生じることが知られており、レクリエーションドラッグとしてあまり望ましくありません .

生化学分析

Biochemical Properties

1-(3-Chlorophenyl)piperazine is extensively metabolized, mainly by hydroxylation of the aromatic ring and by degradation of the piperazine moiety . The metabolites include two hydroxy-1-(3-Chlorophenyl)piperazine isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline, and two hydroxy-3-chloroaniline isomers .

Cellular Effects

Given its psychoactive properties, it likely influences neuronal function and may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its metabolites suggest that it may interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Studies have shown that it can be detected in rat urine after single administration , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways, as suggested by its extensive metabolism to various metabolites . These pathways likely involve various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

準備方法

合成ルートと反応条件: M-クロロフェニルピペラジンは、いくつかの方法で合成できます。 一般的なルートの1つは、1-クロロフェニルピペラジンと塩素化剤を制御された条件下で反応させる方法です . この反応には通常、ジクロロメタンなどの溶媒と、塩化アルミニウムなどの触媒が必要です。混合物は特定の温度で撹拌され、M-クロロフェニルピペラジンが生成されます。

工業生産方法: 工業的な設定では、M-クロロフェニルピペラジンの生産には、反応物が最適化された条件下で組み合わされ、収率と純度を最大化する大規模な化学反応器が使用されます。 このプロセスには、蒸留または再結晶による精製が含まれ、最終生成物が品質基準を満たすことを保証します .

化学反応の分析

反応の種類: M-クロロフェニルピペラジンは、次のようなさまざまな化学反応を起こします。

酸化: 過マンガン酸カリウムなどの酸化剤を使用して、対応する酸化生成物に変換できます。

還元: パラジウム触媒の存在下で水素ガスを使用して還元反応を行うことができます。

置換: 塩素原子が他の求核剤に置き換わる求核置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 活性炭上のパラジウムを触媒とした水素ガス。

置換: メタノール中のナトリウムメトキシドなどの求核剤。

主な生成物:

酸化: M-クロロフェニルピペラジンの酸化誘導体。

還元: 化合物の還元型。

置換: 異なる官能基を持つ置換フェニルピペラジン。

4. 科学研究における用途

M-クロロフェニルピペラジンは、特に化学、生物学、医学の分野で、科学研究で広く使用されています . いくつかの用途には、以下が含まれます。

化学: 反応性と特性を研究するためのさまざまな化学反応における試薬として使用されています。

生物学: 生物学的システムへの影響、特にセロトニン受容体との相互作用を理解するための研究に使用されています。

医学: 潜在的な治療効果と、特定の抗うつ薬の代謝産物としての役割が調査されています。

科学的研究の応用

M-chlorophenylpiperazine has been extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.

Biology: Employed in studies to understand its effects on biological systems, particularly its interaction with serotonin receptors.

Medicine: Investigated for its potential therapeutic effects and its role as a metabolite of certain antidepressant drugs.

類似化合物との比較

M-chlorophenylpiperazine is similar to other phenylpiperazine compounds such as:

1-benzylpiperazine (BZP): Known for its stimulant effects.

1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP to mimic the effects of MDMA.

1-(4-fluorophenyl)piperazine (pFPP): Another phenylpiperazine with psychoactive properties.

Uniqueness: M-chlorophenylpiperazine is unique due to its specific interaction with serotonin receptors and its distinct psychostimulant and hallucinogenic effects. Unlike some other phenylpiperazines, it is known to produce dysphoric and anxiogenic effects, making it less desirable as a recreational drug .

生物活性

1-(3-Chlorophenyl)piperazine, commonly referred to as mCPP, is a piperazine derivative that has garnered attention for its biological activity, particularly in relation to serotonin receptors. Originally synthesized for potential therapeutic applications, mCPP has been implicated in various pharmacological effects, including alterations in feeding behavior and anxiety-like responses in animal models. This article reviews the biological activity of mCPP, focusing on its receptor interactions, metabolic pathways, and associated case studies.

Receptor Interactions

mCPP exhibits significant affinity for several serotonin receptor subtypes, particularly the 5-HT1C and 5-HT2 receptors. Studies have shown that mCPP acts as an agonist at these receptors, influencing various physiological processes:

- 5-HT1C Receptors : Research indicates that mCPP induces hypophagia (reduced food intake) through its action on 5-HT1C receptors. In a study involving food-deprived rats, administration of mCPP resulted in a significant decrease in food intake, which was counteracted by specific serotonin antagonists .

- 5-HT2 Receptors : Although mCPP interacts with 5-HT2 receptors, its role appears less pronounced compared to the 5-HT1C receptors regarding hypophagic effects. The ID50 values for various antagonists suggest that the hypophagic response is primarily mediated by the 5-HT1C pathway .

Metabolism and Toxicology

The metabolism of mCPP has been extensively studied using gas chromatography-mass spectrometry (GC-MS). Key findings include:

- Metabolic Pathways : mCPP undergoes hydroxylation and degradation of its piperazine moiety, resulting in several metabolites including hydroxy-mCPP isomers and acetylated derivatives. These metabolites can serve as biomarkers for detecting mCPP intake in biological samples .

- Toxicological Implications : The identification of mCPP's metabolites in urine provides insights into its potential toxicity and the risks associated with its recreational use. A systematic toxicological analysis has demonstrated that these metabolites can be detected following single doses commonly consumed by users .

Case Report: Acute Overdose

In a notable case from Sweden, mCPP was detected in street drugs resembling ecstasy. The report highlighted symptoms consistent with serotonin syndrome following acute overdose, emphasizing the need for awareness regarding the potential dangers of this compound when used recreationally .

Animal Studies

Animal studies have consistently demonstrated the anxiogenic effects of mCPP. For instance, hypolocomotion and anxiety-like behaviors were observed in rat models following administration of mCPP. These findings suggest that while mCPP may have therapeutic potential, it also poses significant risks related to anxiety and feeding behaviors .

Summary of Biological Effects

| Biological Activity | Effect | Receptor Involved |

|---|---|---|

| Hypophagia | Decreased food intake | 5-HT1C |

| Anxiogenic effects | Increased anxiety-like behavior | 5-HT2 |

| Metabolism | Hydroxylation and degradation | N/A |

特性

IUPAC Name |

1-(3-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFVKMTVMIZMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13078-15-4 (mono-hydrochloride), 51639-49-7 (di-hydrochloride) | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045138 | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-24-0 | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6640-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Chlorophenylpiperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6640-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(m-chlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROPHENYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REY0CNO998 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。